2-[4-(4-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime
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Overview
Description
2-[4-(4-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a piperazine ring substituted with a chlorophenyl group, a phenyl ethanone moiety, and an oxime functional group attached to a chlorobenzyl group. It is used in various scientific research applications due to its distinctive chemical behavior.
Mechanism of Action
Target of Action
The primary target of this compound, also known as (Z)-(4-chlorophenyl)methoxypiperazin-1-yl]-1-phenylethylidene})amine, is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.
Mode of Action
This compound acts as a potent, selective D4 dopamine receptor ligand Ligands are molecules that bind to other (usually larger) molecules In this case, the compound binds to the D4 dopamine receptor, thereby affecting its function
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the piperazine ring: This step involves the reaction of 4-chlorophenylamine with ethylene diamine under controlled conditions to form the piperazine ring.
Introduction of the phenyl ethanone moiety: The piperazine intermediate is then reacted with benzoyl chloride to introduce the phenyl ethanone group.
Oxime formation:
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch or continuous flow reactors: These are used to control the reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Methods such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and chlorobenzyl positions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products Formed
Oxidation products: Corresponding oxides and hydroxyl derivatives.
Reduction products: Reduced forms of the original compound.
Substitution products: Derivatives with substituted groups at the chlorophenyl and chlorobenzyl positions.
Scientific Research Applications
2-[4-(4-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-[4-(4-chlorophenyl)piperazino]-1-phenyl-1-ethanone: Lacks the oxime and chlorobenzyl groups.
1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime: Lacks the piperazine ring and chlorophenyl group.
4-(4-chlorophenyl)piperazine: Lacks the phenyl ethanone and oxime groups.
Uniqueness
2-[4-(4-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the piperazine ring and the oxime group allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(Z)-N-[(4-chlorophenyl)methoxy]-2-[4-(4-chlorophenyl)piperazin-1-yl]-1-phenylethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25Cl2N3O/c26-22-8-6-20(7-9-22)19-31-28-25(21-4-2-1-3-5-21)18-29-14-16-30(17-15-29)24-12-10-23(27)11-13-24/h1-13H,14-19H2/b28-25+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTWFJKJQBHPHK-AZPGRJICSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=NOCC2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C(=N\OCC2=CC=C(C=C2)Cl)/C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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